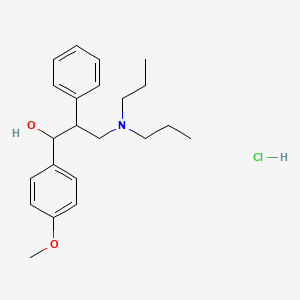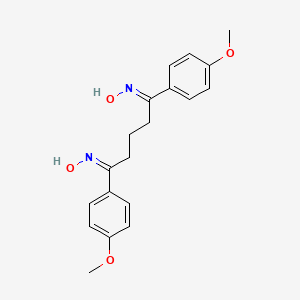
1,5-bis(4-methoxyphenyl)-1,5-pentanedione dioxime
Descripción general
Descripción
1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one is a chemical compound with the molecular formula C19H18O3 . It is also known by other names such as trans,trans-Bis(4-methoxybenzal)acetone, trans,trans-Bis(4-methoxybenzylidene)acetone, and trans,trans-Bis(4-methoxystyryl) Ketone .
Synthesis Analysis
This compound can be synthesized through the aldol condensation of acetone and p-anisaldehyde (4-methoxybenzaldehyde) under basic conditions . The reaction involves the formation of a new β-hydroxy carbonyl compound through the reaction of two carbonyl compounds . A stepwise sequence is employed to separate the monoaddition (Product A), and the reaction is repeated using Product A to generate the bis-addition (Product B) .Molecular Structure Analysis
The molecular structure of 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one is characterized by its IUPAC name (1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one and its InChI Code 1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3/b9-3+,10-4+ .Chemical Reactions Analysis
The aldol condensation reaction is a key reaction involved in the synthesis of this compound . This reaction can be performed under acid- or base-catalyzed conditions, and usually results in the formation of an α,β-unsaturated carbonyl compound . One of the reacting species must contain a protonated α-carbon adjacent to the carbonyl center .Physical And Chemical Properties Analysis
1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one is a solid compound . It has a molecular weight of 294.35 and a melting point of 127.0 to 131.0 °C .Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
(NZ)-N-[(5E)-5-hydroxyimino-1,5-bis(4-methoxyphenyl)pentylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-16-10-6-14(7-11-16)18(20-22)4-3-5-19(21-23)15-8-12-17(25-2)13-9-15/h6-13,22-23H,3-5H2,1-2H3/b20-18-,21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGVHYMBAOYFIV-ZVDLMZJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NO)CCCC(=NO)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/O)/CCC/C(=N/O)/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3859063.png)
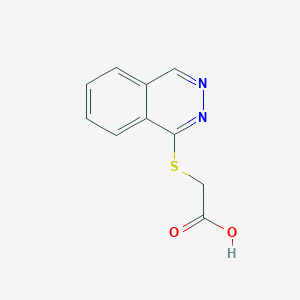
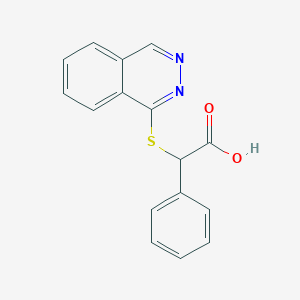
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde oxime](/img/structure/B3859079.png)
![8,8'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]diquinoline](/img/structure/B3859083.png)
![N-[4-(acetylamino)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3859091.png)


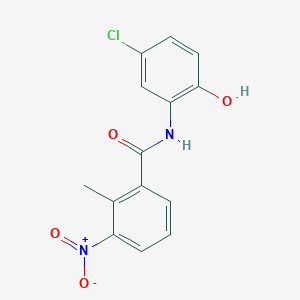
![N-[4-(acetylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3859115.png)
![1-[(2-bromo-5-chlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B3859125.png)

